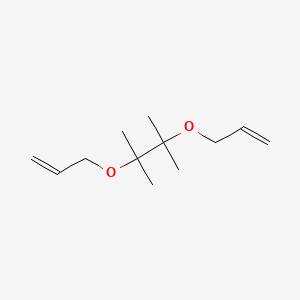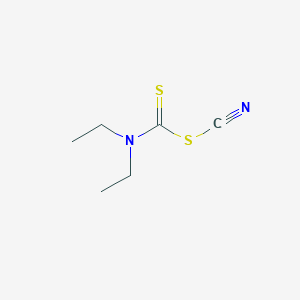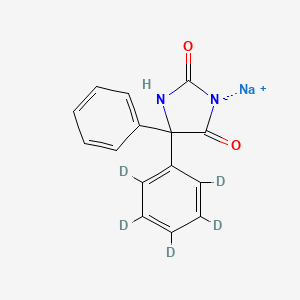
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt is a chemical compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of a phenyl group and a deuterated phenyl group, which is a phenyl ring where the hydrogen atoms are replaced with deuterium. The monosodium salt form indicates that the compound is in its ionic state, with sodium acting as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt typically involves the reaction of 2,4-imidazolidinedione with phenyl-d5 and phenyl groups under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the monosodium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and phenyl-d5 groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various imidazolidinedione derivatives with different functional groups, which can be further utilized in research and industrial applications.
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmacological research due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the context of its application, whether in biochemical assays or pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Imidazolidinedione, 5-(4-hydroxyphenyl)-5-phenyl-: This compound has a hydroxyl group on the phenyl ring, which can influence its reactivity and applications.
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-: The non-sodium salt form of the compound, which may have different solubility and reactivity properties.
Uniqueness
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt is unique due to the presence of the deuterated phenyl group and the monosodium salt form. These features can enhance its stability, solubility, and reactivity, making it suitable for specific research and industrial applications.
Propriétés
Numéro CAS |
77737-08-7 |
|---|---|
Formule moléculaire |
C15H11N2NaO2 |
Poids moléculaire |
279.28 g/mol |
Nom IUPAC |
sodium;5-(2,3,4,5,6-pentadeuteriophenyl)-5-phenylimidazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1/i1D,3D,4D,7D,8D; |
Clé InChI |
FJPYVLNWWICYDW-VTEWAWCOSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3)[2H])[2H].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


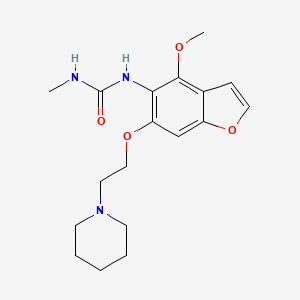

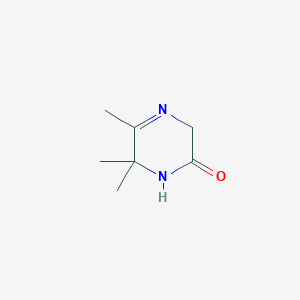
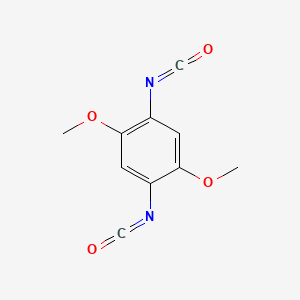

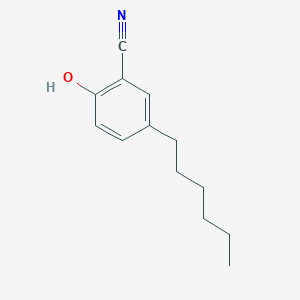
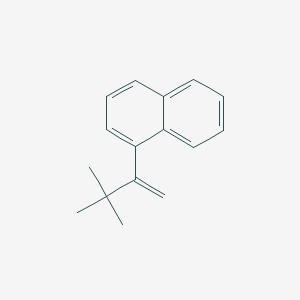
![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
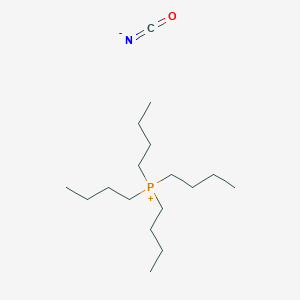

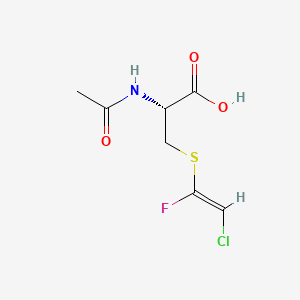
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)
